molecular formula C9H16ClNO2 B8248546 ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride

ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride

Cat. No.: B8248546
M. Wt: 205.68 g/mol
InChI Key: YUHXJJULEJZDRB-UHFFFAOYSA-N
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Description

ethyl 2-(3-amino-1-bicyclo[111]pentanyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H15NO2 It is a derivative of bicyclo[111]pentane, a unique bicyclic structure known for its rigidity and strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This is achieved through a series of cyclization reactions starting from simple organic precursors.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the compound to form the ethyl acetate derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride is not well-documented. it is believed to interact with various molecular targets through its amino and ester functional groups. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another derivative of bicyclo[1.1.1]pentane with a similar structure but different functional groups.

    Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate hydrochloride: A methyl ester derivative with similar properties.

Uniqueness

ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride is unique due to its ethyl ester functional group, which can impart different chemical and physical properties compared to its methyl and tert-butyl counterparts. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-7(11)3-8-4-9(10,5-8)6-8;/h2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHXJJULEJZDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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